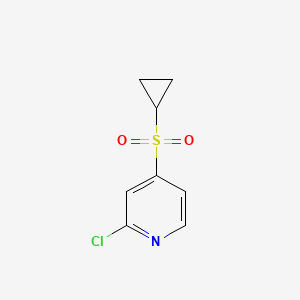

2-Chloro-4-(cyclopropylsulfonyl)pyridine

Description

2-Chloro-4-(cyclopropylsulfonyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a cyclopropylsulfonyl group at the 4-position. Its molecular formula is C₈H₈ClNO₂S, with a molecular weight of 217.67 g/mol.

Properties

Molecular Formula |

C8H8ClNO2S |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

2-chloro-4-cyclopropylsulfonylpyridine |

InChI |

InChI=1S/C8H8ClNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

YJNNGDCFISQZCN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the cyclopropylsulfonyl group. One common method involves the reaction of 2-chloropyridine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-Chloro-4-(cyclopropylsulfonyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(cyclopropylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce sulfone derivatives.

- Reduction reactions result in sulfide derivatives .

Scientific Research Applications

2-Chloro-4-(cyclopropylsulfonyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with key metabolic pathways in microorganisms and cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Reactivity: Cyclopropylsulfonyl vs. Sulfonyl Chloride: The cyclopropylsulfonyl group in the target compound is less reactive than the sulfonyl chloride group in pyridine-4-sulfonyl chloride . Sulfonyl chlorides are intermediates in synthesizing sulfonamides or sulfones, whereas cyclopropylsulfonyl groups may enhance steric bulk and lipophilicity, favoring drug-like properties. Amino and Phenyl Substitutions: Derivatives with amino and substituted phenyl groups (e.g., compounds) exhibit higher melting points (268–287°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding or π-π stacking) . The cyclopropylsulfonyl group may reduce crystallinity compared to phenyl substituents.

Stability: Sulfonyl groups generally enhance thermal and oxidative stability compared to sulfonyl chlorides or hydrazines, which are prone to hydrolysis or decomposition .

Safety Considerations :

- Sulfonyl chlorides () and carboxylic acids () require stringent safety protocols (e.g., PPE, ventilation) due to their corrosive or reactive nature. The cyclopropylsulfonyl group may mitigate such risks, though handling precautions remain essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.